Cytarabine-13C3

Descripción

Propiedades

IUPAC Name |

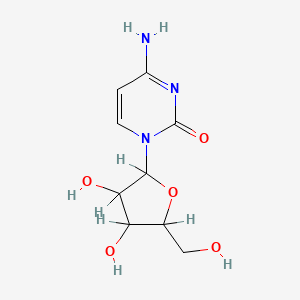

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859078 | |

| Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |

| Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cytarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

what is the purpose of 13C labeling in cytarabine

An In-depth Technical Guide on the Core Applications of 13C Labeling in Cytarabine (B982)

For Researchers, Scientists, and Drug Development Professionals

Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML), functions as a pyrimidine (B1678525) analog that inhibits DNA synthesis. To rigorously characterize its behavior in biological systems, particularly its pharmacokinetics (PK) and metabolism, precise and accurate analytical methods are essential. The integration of stable isotope labeling, specifically with Carbon-13 (¹³C), into cytarabine's molecular structure provides a powerful analytical tool. This guide details the principal purpose of ¹³C labeling in cytarabine: its critical role as an internal standard in quantitative bioanalysis and its application in metabolic pathway elucidation.

Core Application: Internal Standard for Quantitative Bioanalysis

The most prevalent and vital application of ¹³C-labeled cytarabine is its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma and urine.[1][2]

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of IDMS is to add a known quantity of the ¹³C-labeled analyte (e.g., ¹³C₃-Cytarabine) to a sample at the earliest stage of analysis.[3][4] This "heavy" standard is chemically identical to the endogenous, unlabeled ("light") cytarabine and thus behaves identically during sample extraction, processing, and chromatographic separation.[5][6] However, it is distinguishable by the mass spectrometer due to its higher mass.[7] By measuring the ratio of the MS response of the native analyte to the SIL-IS, one can accurately calculate the concentration of the native analyte, as any sample loss or variation in instrument response (ion suppression or enhancement) will affect both the analyte and the internal standard equally, leaving their ratio constant.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imreblank.ch [imreblank.ch]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Cytarabine-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cytarabine-¹³C₃, an isotopically labeled analog of the potent antineoplastic and antiviral drug, Cytarabine (B982). Labeled with three ¹³C atoms in the pyrimidine (B1678525) ring, Cytarabine-¹³C₃ serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of Cytarabine in biological matrices by mass spectrometry. This document outlines a representative synthetic pathway, detailed analytical characterization protocols, and the metabolic fate of Cytarabine.

Core Data Summary

The following tables summarize the key quantitative data for Cytarabine-¹³C₃.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆[¹³C]₃H₁₃N₃O₅ |

| Molecular Weight | 246.19 g/mol [1][2] |

| Exact Mass | 246.096 g/mol [3] |

| Purity (by HPLC) | ≥95%[3][4] |

| Appearance | Solid |

| Solubility | Soluble in DMSO (warmed) and slightly soluble in water.[5] |

Table 2: Spectroscopic and Chromatographic Data (Representative)

| Analysis | Data |

| ¹H NMR (D₂O) | δ (ppm): 7.70 (d, 1H, H-6), 6.06 (d, 1H, H-1'), 5.92 (d, 1H, H-5), 4.25 (t, 1H, H-2'), 3.98 (t, 1H, H-3'), 3.87 (m, 1H, H-4'), 3.78 (dd, 1H, H-5'a), 3.70 (dd, 1H, H-5'b)[6] |

| ¹³C NMR (D₂O, Unlabeled) | δ (ppm): 164.0 (C-4), 156.9 (C-2), 142.8 (C-6), 95.7 (C-5), 90.1 (C-1'), 85.1 (C-4'), 75.1 (C-2'), 72.7 (C-3'), 60.9 (C-5') |

| Mass Spectrometry | ESI-MS/MS (MRM): m/z 245 → 113 for Ara-C ¹³C₃ |

| HPLC Retention Time | ~2.7 minutes (Isocratic, C18 column, Acetonitrile:Ammonium Acetate buffer)[2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Cytarabine-¹³C₃.

I. Synthesis of Cytarabine-¹³C₃ (Representative Protocol)

This protocol describes a plausible synthetic route starting from ¹³C-labeled cytosine and D-arabinose, adapted from general methods for nucleoside synthesis.

1. Materials and Reagents:

-

Cytosine-¹³C₃

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727) (MeOH), anhydrous

-

Sodium methoxide (B1231860) (NaOMe) in Methanol

-

Silica (B1680970) gel for column chromatography

2. Procedure:

-

Step 1: Silylation of Labeled Cytosine. In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), suspend Cytosine-¹³C₃ in anhydrous DCM. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature until the cytosine is fully dissolved and silylated.

-

Step 2: Glycosylation. Cool the silylated cytosine solution to 0°C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose in anhydrous DCM. Add this solution to the silylated cytosine mixture. Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Step 3: Quenching and Workup. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude protected nucleoside.

-

Step 4: Deprotection. Dissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).

-

Step 5: Purification. Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of dichloromethane and methanol to yield Cytarabine-¹³C₃ as a solid.

II. Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System: HPLC with UV detector

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Ammonium Acetate buffer (e.g., 30:70 v/v)[2]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm[2]

-

Injection Volume: 10 µL

-

Procedure: Dissolve a small amount of the synthesized Cytarabine-¹³C₃ in the mobile phase. Inject the sample onto the HPLC system. The purity is determined by the peak area percentage of the main product peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

System: 400 MHz or higher NMR spectrometer

-

Solvent: Deuterium oxide (D₂O)

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of Cytarabine, with minor isotopic effects.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the labeled carbons (C-4, C-5, and C-6) will be significantly enhanced and will exhibit coupling to adjacent ¹³C atoms if present.

3. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

-

System: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer

-

Ionization Mode: Positive

-

Procedure: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the mass spectrometer. The measured exact mass should be within 5 ppm of the theoretical exact mass of the protonated molecule ([M+H]⁺).

Visualizations: Workflows and Signaling Pathways

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for Cytarabine-¹³C₃

Characterization Workflow

Caption: Figure 2: Characterization Workflow

Metabolic Activation and Mechanism of Action

Caption: Figure 3: Metabolic Activation of Cytarabine

References

- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cytarabine-13C3: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982), a cornerstone in the treatment of various hematological malignancies, is a potent antimetabolite that interferes with DNA synthesis.[1][2] This technical guide focuses on Cytarabine-13C3, a stable isotope-labeled variant of Cytarabine, designed for use as an internal standard in quantitative analyses, particularly in mass spectrometry-based assays.[3] The incorporation of three carbon-13 isotopes provides a distinct mass shift, enabling precise and accurate quantification of Cytarabine in complex biological matrices. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols relevant to the application of this compound in research and drug development.

Chemical Structure and Properties

This compound is structurally identical to Cytarabine, with the exception of the substitution of three natural abundance carbon atoms with carbon-13 isotopes in the pyrimidine (B1678525) ring.

Chemical Structure:

-

Systematic Name: 4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone-13C3[4]

-

Alternate Names: Cytosine-β-D-arabinofuranoside-13C3, Ara-C-13C3[4]

The key physicochemical and isotopic properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆(¹³C)₃H₁₃N₃O₅ | [4] |

| Molecular Weight | 246.19 g/mol | [4] |

| Appearance | White to off-white solid | [] |

| Purity | ≥98% | [] |

| Isotopic Purity | Information typically provided on the Certificate of Analysis. | [6][7] |

| Solubility | Soluble in DMSO (heated) and slightly soluble in water. | [] |

| Storage | Store at -20°C. | [] |

Mechanism of Action and Signaling Pathways

Cytarabine exerts its cytotoxic effects by disrupting DNA synthesis and repair.[1] As a prodrug, it is transported into cells and undergoes a series of phosphorylations to its active form, Cytarabine triphosphate (Ara-CTP).[1] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.[1] The arabinose sugar moiety of Ara-CTP, instead of the deoxyribose found in natural nucleotides, creates a steric hindrance that inhibits further DNA chain elongation.[2] This leads to stalled replication forks, DNA strand breaks, and the activation of the DNA damage response (DDR) pathway, ultimately triggering cell cycle arrest and apoptosis.[8]

The following diagram illustrates the key steps in the mechanism of action of Cytarabine.

Caption: Intracellular activation and cytotoxic mechanism of Cytarabine.

Experimental Protocols

Quantification of Cytarabine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a sensitive and robust method for the quantification of Cytarabine in human plasma, a critical aspect of pharmacokinetic studies.[9][10][11][12][13]

a. Materials and Reagents:

-

Cytarabine and this compound reference standards

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

b. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

c. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of Cytarabine and endogenous interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| MRM Transitions | Cytarabine: m/z 244.1 → 112.1; this compound: m/z 247.1 → 115.1 |

| Collision Energy | Optimized for each transition |

d. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Inject into the LC-MS/MS system.

e. Experimental Workflow Diagram:

Caption: Workflow for plasma sample preparation and analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Cytarabine.

a. Materials:

-

AML cell line (e.g., HL-60, U937)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cytarabine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

b. Protocol:

-

Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight.

-

Treat cells with a serial dilution of Cytarabine (and a vehicle control) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Materials:

-

AML cell line

-

Cytarabine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

b. Protocol:

-

Treat cells with Cytarabine at the desired concentration and time point.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

a. Materials:

-

AML cell line

-

Cytarabine

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

b. Protocol:

-

Treat cells with Cytarabine for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cytarabine in preclinical and clinical research. Its well-defined chemical structure and isotopic labeling provide the necessary reliability for its use as an internal standard in mass spectrometry-based bioanalysis. The detailed experimental protocols provided in this guide for quantification, cytotoxicity, apoptosis, and cell cycle analysis offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further understand the pharmacology and efficacy of this important chemotherapeutic agent.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 6. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]

- 7. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]

- 8. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. eurofins.com [eurofins.com]

- 11. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Isotopic Purity of Commercially Available Cytarabine-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Cytarabine-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines the significance of isotopic purity, presents typical specifications, and details the analytical methodologies used for its determination.

Introduction to Isotopic Purity in Drug Analysis

In pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled (SIL) compounds are indispensable as internal standards for quantitative analysis by mass spectrometry. This compound is used as an internal standard for the quantification of the antineoplastic and antiviral agent cytarabine. The accuracy of these quantitative analyses is critically dependent on the isotopic purity of the SIL standard. Isotopic purity refers to the percentage of the compound that contains the desired isotopic labels (¹³C in this case) at the specified positions. High isotopic purity minimizes analytical interference from unlabeled or partially labeled species, thereby ensuring the precision and accuracy of the bioanalytical method.

Quantitative Data on Isotopic Purity

While the exact isotopic purity of this compound is lot-specific and must be obtained from the supplier's Certificate of Analysis (CoA), commercially available standards typically exhibit very high isotopic enrichment.[1][2] The following table summarizes the kind of quantitative data researchers can expect to find on a typical CoA for this compound.

Table 1: Representative Isotopic Purity and Chemical Purity Data for this compound

| Parameter | Specification | Analytical Method | Supplier Examples |

| Isotopic Purity (¹³C) | Typically ≥ 99% | Mass Spectrometry, NMR Spectroscopy | LGC Standards, Cayman Chemical, Santa Cruz Biotechnology, BOC Sciences |

| Chemical Purity | ≥95% to ≥98% | HPLC | LGC Standards, BOC Sciences, Cayman Chemical |

Note: The data presented in this table is representative. Researchers must consult the lot-specific Certificate of Analysis provided by the supplier for precise data.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for the determination of isotopic purity of ¹³C-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive method used to determine the isotopic distribution and purity of a labeled compound by precisely measuring the mass-to-charge ratio (m/z) of the different isotopologues.

Experimental Protocol for LC-HRMS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.

-

Prepare a corresponding solution of unlabeled Cytarabine to serve as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.

-

Couple the mass spectrometer to a liquid chromatography (LC) system. A C18 reversed-phase column is suitable for the analysis of cytarabine.

-

Acquire data in full scan mode with high mass accuracy and resolution to separate the isotopologues of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Extract the ion chromatograms for the M+0 (unlabeled), M+1, M+2, and M+3 (fully labeled) species of cytarabine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species (M+3) to the sum of the peak areas of all observed isotopologues. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to the M+1 and M+2 peaks of the unlabeled compound.

-

Workflow for determining isotopic purity by LC-HRMS.

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at specific carbon positions.

Experimental Protocol for Quantitative ¹³C NMR:

-

Sample Preparation:

-

Prepare a concentrated and highly pure sample of this compound.

-

Dissolve a precisely weighed amount in a suitable deuterated solvent (e.g., DMSO-d₆) to a final concentration of 5-10 mg in 0.5-0.7 mL.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure accurate integration:

-

Relaxation Delay (d1): A long relaxation delay is crucial for the full relaxation of all carbon nuclei. This should be at least 5 times the longest T1 relaxation time of the carbon atoms in the molecule.

-

Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling is preferred to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.

-

-

-

Data Analysis:

-

Integrate the signals corresponding to the ¹³C-labeled positions in the pyrimidine (B1678525) ring of this compound.

-

To determine the isotopic enrichment, a comparison with a known internal standard of natural abundance or the integration of signals from unlabeled positions within the same molecule can be used.

-

The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to that of a known internal standard or by assuming the integrated signal represents the total amount of the ¹³C isotope.

-

Workflow for determining ¹³C isotopic enrichment by NMR.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts the reliability of quantitative bioanalytical studies. While specific isotopic enrichment values are proprietary to the supplier and lot, researchers can generally expect commercially available standards to have an isotopic purity of 99% or higher. The determination of this parameter is rigorously performed using advanced analytical techniques such as HRMS and quantitative ¹³C NMR. For all applications, it is imperative to refer to the lot-specific Certificate of Analysis to ensure the highest level of accuracy in experimental results.

References

Foundational Research on Stable Isotope-Labeled Nucleoside Analogs: A Technical Guide

Stable isotope-labeled nucleoside analogs are indispensable tools in modern biomedical research, providing unparalleled insights into nucleic acid structure, metabolism, and the mechanisms of therapeutic agents. By replacing atoms such as carbon, nitrogen, or hydrogen with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), these analogs act as molecular tracers and probes.[1][2] Their physicochemical properties remain nearly identical to their natural counterparts, allowing them to be processed by cellular machinery without significantly altering biological pathways.[2][3] This guide offers an in-depth exploration of the synthesis, application, and analysis of these critical research compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of Stable Isotope-Labeled Nucleoside Analogs

The production of isotopically labeled nucleosides is achieved through two primary strategies: chemical synthesis and biotechnological/enzymatic synthesis. The choice of method depends on the desired labeling pattern (uniform or site-specific) and the scale of production.[4]

Chemical Synthesis

Chemical synthesis, particularly using solid-phase phosphoramidite (B1245037) chemistry, is the preferred method for introducing isotope labels at specific, predefined atomic positions within a nucleoside.[4][5] This precision is crucial for mechanistic studies and for NMR applications where specific signals need to be resolved.[4] The process involves building the nucleoside or oligonucleotide sequence step-by-step on a solid support, using labeled phosphoramidite building blocks.[4][6] While powerful for creating custom-labeled molecules, chemical synthesis can involve complex, multi-step procedures with variable yields.[6]

Biotechnological and Enzymatic Synthesis

For uniform labeling, biotechnological approaches are highly effective.[5] This method involves culturing microorganisms, such as bacteria or algae, in a medium where the primary carbon and/or nitrogen sources are replaced with their stable isotopes (e.g., ¹³C-glucose, ¹⁵N-ammonium salts).[3][5][7] The organisms incorporate these isotopes into all their biomolecules, including nucleotides. The labeled DNA and RNA are then harvested, hydrolyzed, and the resulting nucleosides are purified.[1]

Enzymatic methods offer a bridge between these two approaches. Enzymes like polymerases can incorporate labeled nucleoside triphosphates (NTPs) into RNA or DNA sequences during in vitro transcription or replication assays, providing a highly precise way to generate long, labeled nucleic acids.[4][5][8]

References

- 1. Stable Isotope Labeled Nucleotides | Leading Provider of Isotope Labeled Solutions [silantes.com]

- 2. Isotope Labelled Compounds [simsonpharma.com]

- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 4. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]

- 6. mdpi.com [mdpi.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

Unraveling the Metabolic Fate of Cancer Therapeutics: A Technical Guide to Cytarabine-¹³C₃ in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (B982) (ara-C), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects through intricate metabolic activation and incorporation into DNA. Understanding the precise metabolic flux of cytarabine within cancer cells is paramount for optimizing therapeutic strategies and overcoming resistance. The use of stable isotope-labeled cytarabine, specifically Cytarabine-¹³C₃, offers a powerful and precise tool for elucidating its metabolic fate. This technical guide details the mechanism of action of Cytarabine-¹³C₃ in metabolic studies, providing a framework for its application, from experimental design to data interpretation. By tracing the journey of the ¹³C-labeled core of cytarabine, researchers can gain unprecedented insights into its uptake, phosphorylation, incorporation into nucleic acids, and catabolism.

Introduction to Cytarabine and the Role of Stable Isotope Tracing

Cytarabine is a synthetic pyrimidine (B1678525) nucleoside analog that has been a frontline chemotherapeutic agent for decades, particularly in the treatment of acute myeloid leukemia (AML) and lymphomas.[1] Its efficacy is dependent on its intracellular conversion to the active triphosphate form, cytarabine triphosphate (ara-CTP), which acts as a competitive inhibitor of DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis.[1]

The clinical response to cytarabine can be highly variable, often due to differences in its metabolism within cancer cells. Stable isotope labeling, a technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), provides a robust method to trace the metabolic fate of drugs and endogenous metabolites.[2][3] Cytarabine-¹³C₃, with three carbon atoms in its cytosine ring replaced by ¹³C, allows for the precise tracking of the drug and its metabolites through various analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Mechanism of Action of Cytarabine and the Utility of ¹³C₃ Labeling

The mechanism of action of cytarabine is a multi-step process that can be meticulously tracked using Cytarabine-¹³C₃.

2.1. Cellular Uptake and Metabolic Activation:

Cytarabine enters the cell via nucleoside transporters. Once inside, it undergoes sequential phosphorylation to its active triphosphate form, ara-CTP. This process is catalyzed by deoxycytidine kinase (dCK), cytidylate kinase (CMPK), and nucleoside diphosphate (B83284) kinase (NDPK).[5] Conversely, cytarabine can be inactivated by cytidine (B196190) deaminase (CDA) into the non-toxic metabolite uracil (B121893) arabinoside (ara-U) or dephosphorylated by 5'-nucleotidases.[6]

By using Cytarabine-¹³C₃, each of these metabolic steps can be quantitatively assessed. The ¹³C₃-label will be retained in ara-CMP, ara-CDP, and ara-CTP, allowing for their distinct detection and quantification by LC-MS/MS. This enables researchers to determine the rates of activation and inactivation, providing critical information on the determinants of drug sensitivity and resistance.

2.2. Incorporation into DNA and RNA:

The primary cytotoxic effect of cytarabine is mediated by the incorporation of ara-CTP into elongating DNA strands by DNA polymerases. This incorporation leads to chain termination and the induction of apoptosis.[1] Ara-CTP can also be incorporated into RNA, albeit to a lesser extent.

Tracing Cytarabine-¹³C₃ allows for the direct measurement of its incorporation into genomic DNA. Following isolation and enzymatic digestion of DNA from treated cells, the resulting ¹³C₃-labeled cytarabine deoxynucleoside can be quantified, providing a direct measure of target engagement.

2.3. Signaling Pathways and Cellular Response:

The DNA damage induced by cytarabine incorporation triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.[5] While Cytarabine-¹³C₃ does not directly trace these signaling pathways, the quantitative data obtained on its metabolism and DNA incorporation can be correlated with the activation or inhibition of specific pathways, such as those involving p53 and NF-κB.[7]

Experimental Design and Protocols

The following sections outline a general framework for conducting metabolic studies using Cytarabine-¹³C₃.

3.1. Synthesis of Cytarabine-¹³C₃:

The synthesis of stable isotope-labeled compounds is a specialized process.[3] It typically involves using commercially available ¹³C-labeled precursors in a multi-step chemical synthesis to produce the final labeled drug molecule. Several chemical synthesis routes for cytarabine and its derivatives have been published, which can be adapted for the incorporation of the ¹³C₃-label into the cytosine ring.[8][9][10]

3.2. Cell Culture and Isotope Labeling Protocol:

-

Cell Seeding: Plate cancer cells (e.g., AML cell lines like MOLM-13 or primary patient samples) at a desired density and allow them to adhere or stabilize overnight.

-

Treatment: Replace the culture medium with fresh medium containing a defined concentration of Cytarabine-¹³C₃. The concentration should be determined based on the known IC50 of unlabeled cytarabine for the specific cell line.

-

Time-Course Experiment: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of cytarabine metabolism and incorporation.

-

Metabolite Extraction:

-

For intracellular metabolite analysis, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then extracting metabolites with a cold solvent mixture (e.g., 80% methanol).

-

For DNA incorporation analysis, pellet the cells, wash with PBS, and proceed with a genomic DNA isolation protocol.

-

-

Sample Preparation for Analysis:

-

Metabolites: Centrifuge the cell extracts to pellet debris, and then dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

DNA: Quantify the isolated DNA. Enzymatically digest a known amount of DNA to its constituent deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

3.3. Analytical Methodology: LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying Cytarabine-¹³C₃ and its metabolites due to its high sensitivity and specificity.[5][6][11]

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column with an ion-pairing agent to achieve separation of the polar cytarabine and its phosphorylated metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for unlabeled cytarabine (m/z 244.0 > 112.0) and its ¹³C₃-labeled counterpart (m/z 247.0 > 115.0) will need to be optimized.[11] Similar transitions would be established for the mono-, di-, and tri-phosphorylated forms and for ara-U.

Data Presentation and Interpretation

Quantitative data from Cytarabine-¹³C₃ tracing studies can provide a comprehensive view of its metabolic flux. The following tables present hypothetical data based on what would be expected from such an experiment, with illustrative values informed by studies using other labeled nucleoside analogs.

Table 1: Intracellular Concentrations of Cytarabine-¹³C₃ and its Metabolites in AML Cells

| Time (hours) | Cytarabine-¹³C₃ (pmol/10⁶ cells) | Ara-CMP-¹³C₃ (pmol/10⁶ cells) | Ara-CDP-¹³C₃ (pmol/10⁶ cells) | Ara-CTP-¹³C₃ (pmol/10⁶ cells) | Ara-U-¹³C₃ (pmol/10⁶ cells) |

| 0 | 0 | 0 | 0 | 0 | 0 |

| 2 | 15.2 | 8.5 | 3.1 | 1.2 | 2.3 |

| 4 | 12.8 | 15.6 | 7.8 | 4.5 | 5.1 |

| 8 | 9.1 | 22.3 | 12.4 | 9.8 | 10.7 |

| 24 | 3.5 | 10.1 | 5.2 | 4.1 | 18.9 |

Table 2: Incorporation of Cytarabine-¹³C₃ into Genomic DNA of AML Cells

| Time (hours) | Cytarabine-¹³C₃ incorporated (fmol/µg DNA) |

| 0 | 0 |

| 4 | 5.7 |

| 8 | 12.3 |

| 24 | 25.1 |

Interpretation of Data:

-

Table 1: This data would illustrate the kinetics of cytarabine activation and catabolism. A rapid increase in ara-CTP-¹³C₃ levels would correlate with higher drug efficacy. Conversely, high levels of ara-U-¹³C₃ would indicate significant drug inactivation.

-

Table 2: This table directly quantifies the extent of the drug reaching its therapeutic target. Higher incorporation levels are expected to correlate with increased cytotoxicity.

Visualizing Metabolic Pathways and Experimental Workflows

5.1. Cytarabine-¹³C₃ Metabolic Pathway:

Caption: Metabolic activation pathway of Cytarabine-¹³C₃.

5.2. Experimental Workflow for Cytarabine-¹³C₃ Metabolic Tracing:

Caption: Workflow for tracing Cytarabine-¹³C₃ metabolism.

Conclusion

The use of Cytarabine-¹³C₃ in metabolic studies represents a significant advancement in our ability to understand the intracellular pharmacology of this critical anticancer agent. This technical guide provides a comprehensive overview of the rationale, experimental design, and data interpretation for such studies. By precisely tracing the metabolic fate of cytarabine, researchers can identify key determinants of drug response and resistance, paving the way for the development of more effective and personalized therapeutic strategies for patients with hematological malignancies. The detailed quantitative data and mechanistic insights gained from these studies are invaluable for both basic and clinical cancer research.

References

- 1. benchchem.com [benchchem.com]

- 2. metsol.com [metsol.com]

- 3. symeres.com [symeres.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of a fatty acyl di-cytarabine prodrug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

Unlocking Cellular Fates: A Preliminary Technical Guide to Cytarabine-13C3 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation and application of Cytarabine-13C3 as a stable isotope tracer for studying the pharmacokinetics and metabolism of the widely used chemotherapeutic agent, cytarabine (B982) (Ara-C). By incorporating a carbon-13 labeled tracer, researchers can precisely track the uptake, metabolic conversion, and elimination of cytarabine, offering a powerful tool to enhance our understanding of its mechanism of action and the development of drug resistance.

Introduction to Cytarabine and the Role of Isotopic Tracers

Cytarabine, a pyrimidine (B1678525) nucleoside analog, is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Its therapeutic efficacy relies on its intracellular conversion to the active triphosphate form, Ara-CTP, which acts as a competitive inhibitor of DNA polymerase, ultimately halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1]

The clinical utility of cytarabine is often hampered by significant inter-individual variability in patient response and the emergence of resistance. This variability is largely attributed to differences in the expression and activity of enzymes involved in its metabolic pathway. The use of a stable isotope-labeled tracer, such as this compound, allows for the precise differentiation of the administered drug and its metabolites from their endogenous, unlabeled counterparts. This capability is crucial for accurate pharmacokinetic modeling and metabolic flux analysis.

Quantitative Pharmacokinetic Data

The pharmacokinetics of cytarabine are characterized by rapid deamination to its inactive metabolite, uracil (B121893) arabinoside (Ara-U), and display considerable inter-individual variation.[2][3] The following tables summarize key pharmacokinetic parameters of cytarabine and Ara-U from various clinical studies.

Table 1: Pharmacokinetic Parameters of Cytarabine in Adult Patients

| Dosage Regimen | Cmax (µM) | t1/2 (minutes) | Clearance (L/h/m²) | Volume of Distribution (L/kg) | Reference(s) |

| 2 mg/kg (single i.v. bolus) | - | 7 - 107 | 234 - 1086 | - | [4] |

| 200 mg/m²/day (continuous infusion) | 0.30 (Css) | - | 134 ± 71 | - | [5][6] |

| 1000 mg/m² (3-hour infusion) | 10.5 (end of infusion) | - | - | - | [2] |

| 3000 mg/m² (3-hour infusion) | 22.0 (end of infusion) | 7.8 - 12.6 | 102 - 174 | 0.44 - 0.86 | [2][7] |

| 3 g/m² (3-hour infusion) | 115 ± 32 | 16 (distribution), 108 & 360 (elimination) | 86 L/h (total) | - | [8] |

Cmax: Maximum plasma concentration; Css: Steady-state concentration; t1/2: Half-life

Table 2: Plasma Concentrations of Cytarabine and its Metabolite Ara-U

| Dosage Regimen | Analyte | Peak Plasma Concentration | Time to Peak | Reference(s) |

| 3 g/m² (high-dose infusion) | Ara-C | 10.8 µg/mL | - | [9] |

| Ara-U | 104 µg/mL | - | [9] | |

| 3 g/m² (3-hour infusion) | Ara-C | 115 ± 32 µM | During infusion | [8] |

| Ara-U | 310 µM | - | [8] | |

| 1000 mg/m² (3-hour infusion) | Ara-C / Ara-U ratio | 5.6 (median molar ratio at end of infusion) | End of infusion | [2] |

| 3000 mg/m² (3-hour infusion) | Ara-C / Ara-U ratio | 5.6 (median molar ratio at end of infusion) | End of infusion | [2] |

Experimental Protocols

The use of this compound as a tracer necessitates analytical methods that can distinguish between the labeled and unlabeled forms of the drug and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation and Stabilization

Due to the rapid deamination of cytarabine by cytidine (B196190) deaminase in blood samples, immediate stabilization is critical for accurate quantification.

-

Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Stabilization: Immediately after collection, add a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), to the blood sample.

-

Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.

-

Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS for this compound and its Metabolites

This protocol outlines a general procedure for the simultaneous quantification of this compound, unlabeled cytarabine, and their respective metabolites.

-

Sample Extraction:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of cytarabine or a structurally similar compound).

-

Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Employ multiple reaction monitoring (MRM) to selectively detect and quantify the parent and product ions for each analyte. The specific mass transitions for this compound and its labeled metabolites will differ from their unlabeled counterparts by +3 Da. For example, one publication monitored the transition 245 → 113 for Ara-C 13C3.[1]

-

Instrumentation: A triple quadrupole mass spectrometer is ideal for this application.

-

Signaling Pathways and Experimental Workflows

The metabolic activation and catabolism of cytarabine involve a series of enzymatic steps that are critical to its efficacy. Understanding these pathways is essential for interpreting data from tracer studies.

Cytarabine Metabolic Pathway

Experimental Workflow for a this compound Tracer Study

Conclusion and Future Directions

The use of this compound as a metabolic tracer holds significant promise for advancing our understanding of cytarabine's pharmacology. This powerful technique can provide invaluable insights into the mechanisms of drug action, inter-individual variability in response, and the development of chemoresistance. The detailed experimental protocols and established pharmacokinetic data presented in this guide serve as a foundational resource for researchers embarking on such investigations. Future studies employing this compound will be instrumental in personalizing cytarabine therapy and developing novel strategies to overcome drug resistance in hematological malignancies.

References

- 1. eurofins.com [eurofins.com]

- 2. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of cytosine arabinoside in patients with acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of cytarabine in patients with acute myeloid leukemia: a cancer and leukemia group B study. [vivo.weill.cornell.edu]

- 7. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alteration of the pharmacokinetics of high-dose ara-C by its metabolite, high ara-U in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of Cytarabine-¹³C₃ in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of using stable isotope-labeled Cytarabine (B982), specifically Cytarabine-¹³C₃, in mass spectrometry. This guide is designed to assist researchers in understanding the theoretical basis of the observed mass shift, implementing robust analytical methodologies, and interpreting the resulting data with high confidence.

Introduction to Stable Isotope Labeling in Mass Spectrometry

Stable isotope labeling is a powerful technique in analytical chemistry and drug development that involves the incorporation of a stable, non-radioactive "heavy" isotope into a molecule of interest. In mass spectrometry, this creates a mass-shifted version of the analyte, which is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass-to-charge ratio (m/z). This distinction is fundamental for its use as an internal standard in quantitative bioanalysis, allowing for precise and accurate measurement of the analyte by correcting for variations in sample preparation and instrument response.

Cytarabine, a potent antimetabolite chemotherapy agent, is frequently analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Cytarabine-¹³C₃ as an internal standard is a common practice to ensure the reliability of these assays.

The Theoretical Mass Shift of Cytarabine-¹³C₃

The mass shift observed between unlabeled Cytarabine and Cytarabine-¹³C₃ is a direct consequence of replacing three naturally occurring carbon-12 (¹²C) atoms with three carbon-13 (¹³C) atoms. To accurately calculate this shift, the exact masses of the isotopes must be used.

The exact mass of a ¹²C atom is defined as 12.000000 atomic mass units (amu). The exact mass of a ¹³C atom is approximately 13.003355 amu.

The mass difference between one ¹³C atom and one ¹²C atom is:

13.003355 amu - 12.000000 amu = 1.003355 amu

For Cytarabine-¹³C₃, where three ¹²C atoms are replaced by ¹³C atoms, the total theoretical mass shift is:

3 * 1.003355 amu = 3.010065 amu

This calculated mass shift is the basis for differentiating between the analyte and its stable isotope-labeled internal standard in a mass spectrometer.

Quantitative Data Summary

The following table summarizes the key quantitative data for unlabeled Cytarabine and Cytarabine-¹³C₃, including their molecular formulas, exact masses, and typical multiple reaction monitoring (MRM) transitions used in LC-MS/MS analysis.[1][2][3]

| Compound | Molecular Formula | Exact Monoisotopic Mass (amu) | Precursor Ion (m/z) | Product Ion (m/z) |

| Cytarabine | C₉H₁₃N₃O₅ | 243.08552 | 244.0 | 112.0 |

| Cytarabine-¹³C₃ | ¹³C₃C₆H₁₃N₃O₅ | 246.095585 | 245.0 | 113.0 |

Note: The precursor ion m/z values are for the protonated molecule [M+H]⁺.

Experimental Protocol: Quantification of Cytarabine in Human Plasma using LC-MS/MS

This section provides a detailed, synthesized experimental protocol for the quantitative analysis of Cytarabine in human plasma, utilizing Cytarabine-¹³C₃ as an internal standard. This protocol is a composite of validated methods from the scientific literature.[1][4][5][6][7]

4.1 Materials and Reagents

-

Cytarabine analytical standard

-

Cytarabine-¹³C₃ internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Tetrahydrouridine (B1681287) (THU) - cytidine (B196190) deaminase inhibitor

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Water, deionized, 18 MΩ·cm or higher

-

Solid Phase Extraction (SPE) cartridges (e.g., Cation-exchange) or protein precipitation plates

4.2 Sample Preparation

-

Blood Collection and Stabilization: Collect whole blood in tubes containing an anticoagulant. Immediately after collection, add tetrahydrouridine to a final concentration of 10-50 µM to inhibit the enzymatic conversion of Cytarabine to its inactive metabolite, Ara-U.[1][4][5]

-

Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation (PPT) or Solid Phase Extraction (SPE):

-

PPT Method: To 50 µL of plasma, add 150 µL of cold acetonitrile containing the Cytarabine-¹³C₃ internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube or 96-well plate for analysis.[7]

-

SPE Method: Condition a cation-exchange SPE cartridge according to the manufacturer's instructions. Load 50 µL of plasma (pre-treated with internal standard). Wash the cartridge to remove interferences. Elute the analyte and internal standard. Evaporate the eluate to dryness and reconstitute in the mobile phase.[1][4][5]

-

4.3 Liquid Chromatography Conditions

-

HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.

-

Column: A C18 or HSS T3 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating Cytarabine from endogenous interferences like cytidine.[1][4][5]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute Cytarabine, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40°C.

4.4 Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize compound-dependent parameters like collision energy and cone voltage for the specific instrument being used.

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Cytarabine in a biological matrix.

References

- 1. researchgate.net [researchgate.net]

- 2. eurofins.com [eurofins.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of clofarabine and cytarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis, Development, and Application of Carbon-13 Labeled Cytarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of carbon-13 (¹³C) labeled cytarabine (B982). Cytarabine, a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), is a nucleoside analog that disrupts DNA synthesis. The incorporation of a stable, non-radioactive ¹³C isotope into the cytarabine molecule provides an invaluable tool for researchers to meticulously track its metabolic fate, elucidate its mechanism of action, and optimize its therapeutic efficacy. This guide details the synthetic strategies for ¹³C-labeling, its role in understanding cellular signaling pathways, and provides in-depth experimental protocols and quantitative data relevant to its development.

Discovery and Synthesis of Carbon-13 Labeled Cytarabine

The journey of cytarabine began with the isolation of arabinose-containing nucleotides from the Caribbean sponge Tectitethya crypta.[1] Its structural similarity to the natural nucleoside deoxycytidine allows it to be incorporated into DNA, where it ultimately halts replication.[1][2] The synthesis of isotopically labeled cytarabine is crucial for in-depth pharmacological studies. While a specific, publicly available, step-by-step protocol for the synthesis of ¹³C-labeled cytarabine is not extensively detailed, a representative chemical synthesis can be conceptualized based on established methods for nucleoside and labeled compound synthesis.[3][4][5]

A plausible synthetic route would involve the introduction of the ¹³C label at a specific position within the cytosine base or the arabinose sugar moiety. For instance, starting with a ¹³C-labeled precursor for the pyrimidine (B1678525) ring or a ¹³C-labeled arabinose derivative. A general approach to cytarabine synthesis involves the glycosylation of a protected cytosine derivative with a protected arabinofuranosyl donor.[5]

Below is a conceptual workflow for the synthesis of a ¹³C-labeled nucleoside analog like cytarabine.

Caption: Conceptual workflow for the chemical synthesis of ¹³C-labeled cytarabine.

Mechanism of Action and Cellular Signaling Pathways

Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis.[2] Upon cellular uptake, it is phosphorylated to its active triphosphate form, ara-CTP.[3] Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerase.[3] The arabinose sugar in ara-CTP sterically hinders the rotation of the phosphodiester bond, thereby preventing further DNA chain elongation and leading to cell cycle arrest in the S phase and apoptosis.[6]

High doses of cytarabine have been observed to induce significant metabolic stress, characterized by a pronounced increase in the AMP/ATP ratio. This metabolic shift triggers the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[4] Activated AMPK, in turn, can phosphorylate and activate the Forkhead box O (FoxO) transcription factors, which promote cell cycle arrest.[4][6]

The following diagram illustrates the key signaling pathways affected by cytarabine.

Caption: Signaling pathways affected by cytarabine leading to apoptosis.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful use of ¹³C-labeled cytarabine in research. This section provides methodologies for key experiments.

In Vitro Cytotoxicity Assay (IC₅₀ Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of cytarabine in leukemia cell lines using a luminescence-based cell viability assay.

-

Cell Culture: Culture leukemia cells (e.g., CCRF-CEM, MOLM13) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[7][8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of media.[7]

-

Drug Preparation: Prepare a stock solution of cytarabine in a suitable solvent (e.g., DMSO or sterile water).[10] Perform serial dilutions to create a range of concentrations.

-

Drug Treatment: Add the desired concentrations of cytarabine to the wells. Include a vehicle control (solvent only).

-

Cell Viability Measurement: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC₅₀ value.[7][11]

Sample Preparation for Mass Spectrometry Analysis of Intracellular Metabolites

This protocol outlines the extraction of intracellular metabolites from cultured cells for analysis by mass spectrometry.

-

Cell Culture and Treatment: Culture and treat cells with ¹³C-labeled cytarabine as required for the experiment.

-

Quenching Metabolism: Rapidly quench metabolic activity by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).[12]

-

Metabolite Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.[13]

-

Cell Lysis: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried metabolite extracts at -80°C until analysis.[12]

-

Reconstitution: Prior to analysis, reconstitute the dried extracts in a suitable solvent for mass spectrometry.

Human Mass Balance Study Workflow

A human mass balance study is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of ¹³C-labeled cytarabine allows for precise tracking of the drug and its metabolites.[14][15]

References

- 1. Cytarabine - Wikipedia [en.wikipedia.org]

- 2. Metabolic reprogramming by PRDM16 drives cytarabine resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. CN1583776A - Preparing method for cytarabine - Google Patents [patents.google.com]

- 6. Understanding and Targeting Metabolic Vulnerabilities in Acute Myeloid Leukemia: An Updated Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Cytarabine-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cytarabine-13C3, an isotopically labeled internal standard crucial for the accurate quantification of the chemotherapeutic agent cytarabine (B982). The information presented herein is essential for ensuring the integrity of experimental data in preclinical and clinical research. While specific stability studies on this compound are not extensively published, its chemical behavior is analogous to that of its unlabeled counterpart, cytarabine. Therefore, this guide integrates data from studies on cytarabine to provide a robust framework for its handling and storage.

Core Stability Data and Storage Recommendations

Proper storage is paramount to maintain the chemical and isotopic integrity of this compound. The following recommendations are based on vendor specifications and stability studies of cytarabine solutions.

Table 1: Recommended Storage and Stability of this compound (Solid Form)

| Parameter | Recommendation | Stability Period |

| Storage Temperature | -20°C | ≥ 4 years[1][2] |

| Shipping Temperature | Room Temperature (Continental US) | Not specified |

Table 2: Chemical Stability of Cytarabine Solutions (Data Extrapolated from Cytarabine Studies)

| Concentration | Diluent | Storage Temperature | Chemical Stability | Container |

| 1 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene (B1209903) Syringes / Glass |

| 5 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene Syringes / Glass |

| 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days[3][4] | Polypropylene Syringes / Glass |

| 1 mg/mL | 0.9% NaCl | 25°C | 14 days[3][4] | Polypropylene Syringes / Glass |

| 5 mg/mL | 0.9% NaCl | 25°C | 8 days[3][4] | Polypropylene Syringes / Glass |

| 10 mg/mL | 0.9% NaCl | 25°C | 5 days[3][4] | Polypropylene Syringes / Glass |

Degradation Pathways and Mechanisms

The primary degradation pathway for cytarabine, and by extension this compound, is the hydrolytic deamination of the cytosine ring to form the inactive metabolite, uracil (B121893) arabinoside (Ara-U).[5][6] This process is catalyzed by the enzyme cytidine (B196190) deaminase (CDA) in biological matrices.[5][7][8] In aqueous solutions, this degradation can also occur abiotically, particularly at elevated temperatures.

Caption: Primary degradation pathway of this compound.

Experimental Protocols

1. Protocol for Preparation of Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use as an internal standard in analytical methods.

Caption: Workflow for the preparation of this compound solutions.

Methodology:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitute the solid material in a suitable solvent to create a concentrated stock solution. This compound is soluble in DMSO and slightly soluble in warmed water.[1]

-

Ensure complete dissolution by vortexing the stock solution.

-

Prepare working solutions by performing serial dilutions of the stock solution with the relevant biological matrix or analytical mobile phase.

-

For applications involving biological samples, the addition of a cytidine deaminase inhibitor, such as tetrahydrouridine, to collection tubes is recommended to prevent enzymatic degradation of cytarabine.[9][10]

2. Protocol for Stability-Indicating LC-MS/MS Analysis

This protocol provides a framework for an analytical method to assess the stability of this compound and distinguish it from its primary degradant.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Methodology:

-

Sample Preparation: For biological samples, a protein precipitation step is typically employed.

-

Chromatographic Separation: Utilize a C18 reversed-phase HPLC column for separation.[11] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

-

Quantification: The concentration is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

Cellular Uptake and Activation of Cytarabine

While this compound is primarily used as an internal standard, understanding the cellular pathway of its unlabeled counterpart is crucial for researchers in drug metabolism and pharmacokinetics.

Caption: Simplified cellular uptake and activation pathway of cytarabine.

Cytarabine enters the cell via nucleoside transporters.[5] It is then sequentially phosphorylated by deoxycytidine kinase (dCK) and other kinases to its active triphosphate form, ara-CTP.[1][5] Ara-CTP inhibits DNA synthesis by competing with the endogenous nucleotide dCTP for incorporation into DNA, leading to chain termination.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. DL-Cytarabine-13C3 | CAS | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slower degradation rate of cytarabine in blood samples from acute myeloid leukemia by comparison with control samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.rug.nl [research.rug.nl]

- 11. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofins.com [eurofins.com]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Cytarabine in Human Plasma using Cytarabine-¹³C₃ as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (B982) (ara-C) is a potent antimetabolite chemotherapy agent primarily used in the treatment of hematologic malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma. Therapeutic drug monitoring of cytarabine is crucial for optimizing dosage regimens, minimizing toxicity, and improving therapeutic outcomes. The quantitative determination of cytarabine in biological matrices like human plasma presents analytical challenges due to its polarity, in-vitro instability, and the presence of an endogenous isobaric interference, cytidine.[1][2]

This document provides a detailed protocol for the sensitive and selective quantification of cytarabine in human plasma using a stable isotope-labeled internal standard, Cytarabine-¹³C₃, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[3][4]

Principle of the Method

The method involves the addition of a known concentration of the internal standard, Cytarabine-¹³C₃, to plasma samples. Both the analyte (cytarabine) and the internal standard are co-extracted from the plasma matrix. The extract is then subjected to LC-MS/MS analysis. The chromatographic separation resolves cytarabine from endogenous interferences, and the mass spectrometer detects and quantifies both cytarabine and Cytarabine-¹³C₃ based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve from which the concentration of cytarabine in unknown samples is determined.

Experimental Protocols

Materials and Reagents

-

Cytarabine (analytical standard)

-

Cytarabine-¹³C₃ (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

-

Tetrahydrouridine (THU) - stabilizer (optional, but recommended)[1][2]

Stock and Working Solutions Preparation

-

Cytarabine Stock Solution (1 mg/mL): Accurately weigh and dissolve cytarabine in methanol.

-

Cytarabine-¹³C₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve Cytarabine-¹³C₃ in methanol.[5]

-

Cytarabine Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the Cytarabine-¹³C₃ stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting cytarabine from plasma.[5][6]

-